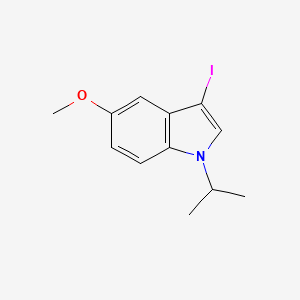

3-iodo-1-isopropyl-5-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxy-1-propan-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c1-8(2)14-7-11(13)10-6-9(15-3)4-5-12(10)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCXRSQLXZHXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 3 Iodo 1 Isopropyl 5 Methoxy 1h Indole

Precursor Synthesis and Regioselective Functionalization of the Indole Core

The foundational step in the synthesis of the target molecule is the creation of the 5-methoxy-1H-indole scaffold. This precursor then undergoes sequential alkylation and iodination to yield the final product.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Methoxyindoline | Palladized carbon, refluxing mesitylene | 5-Methoxy-1H-indole | 90% | prepchem.com |

| 5-Methoxy-2-oxindole | 1. Triphenylphosphine, CCl4, MeCN; 2. Catalytic reduction | 5-Methoxy-1H-indole | 66% | chemicalbook.comchemicalbook.com |

| Malonates | Azo coupling, Japp-Klingemann, Fischer indole synthesis | 5-Methoxy-1H-indole-2-carboxylic acid esters | High | researchgate.net |

| o-Nitrophenylacetic acid derivatives | Multi-step synthesis | Substituted indole-2-acetic acid methyl esters | 30-40% | orgsyn.org |

Methodologies for N1-Alkylation with Isopropyl Moieties

The introduction of an isopropyl group at the N1 position of the indole ring is a critical step. This can be achieved through modifications of classical indole syntheses or by direct alkylation of the pre-formed indole core.

The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted for the direct production of N-alkylated indoles. wikipedia.org A one-pot, three-component protocol combining Fischer indolization with N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.orgrsc.orgresearchgate.net This approach is notable for its speed and operational simplicity. rsc.orgrsc.org While the classical Fischer indole synthesis typically requires acidic conditions, modifications such as the Buchwald modification, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of the reaction. wikipedia.org

| Method | Key Features | Starting Materials | Reference |

| One-pot Fischer Indolization/N-Alkylation | Rapid, high-yielding, three-component | Aryl hydrazines, ketones, alkyl halides | rsc.orgrsc.orgresearchgate.net |

| Buchwald Modification | Palladium-catalyzed cross-coupling | Aryl bromides, hydrazones | wikipedia.org |

Direct N-alkylation of the indole nitrogen offers another versatile route. Metal-free reductive N-alkylation using aldehydes as the alkylating agent and a silane reductant provides a simple and effective method. nih.govacs.org This approach is compatible with a wide range of substituted indoles and both aromatic and aliphatic aldehydes. nih.gov

For achieving regioselectivity, various strategies have been developed. For instance, in the alkylation of the related 1H-indazole scaffold, the choice of base and solvent can significantly influence the N1/N2 regioselectivity, with sodium hydride in tetrahydrofuran favoring N-1 alkylation. beilstein-journals.orgnih.gov While this applies to indazoles, the principles of tuning reaction conditions to control regioselectivity are broadly applicable in heterocycle chemistry. Enantioselective N-alkylation of indoles has also been achieved using dinuclear zinc-ProPhenol complexes as catalysts, yielding N-alkylated products in good yields and high enantiomeric ratios. nih.gov Furthermore, chemoselective N-alkylation of indoles can be achieved in aqueous microdroplets, favoring N-alkylation over the C-alkylation that occurs in bulk reactions. stanford.edu

| Method | Reagents/Catalyst | Key Features | Reference |

| Metal-Free Reductive N-Alkylation | Aldehydes, Et3SiH | Simple, broad substrate scope | nih.govacs.org |

| Base-Mediated Alkylation (Indazole Analog) | Sodium Hydride, THF | High N-1 regioselectivity | beilstein-journals.orgnih.gov |

| Enantioselective N-Alkylation | Dinuclear Zinc-ProPhenol complex | High yield and enantioselectivity | nih.gov |

| Microdroplet N-Alkylation | Aqueous microdroplets | Chemoselective for N-alkylation | stanford.edu |

Regioselective Iodination at the C3 Position of Indoles

The final step in the synthesis of this compound is the introduction of an iodine atom at the C3 position. The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic attack.

Electrophilic Iodination Protocols

Electrophilic iodination is the most common method for introducing iodine at the C3 position of indoles. Various iodine-based reagents can be employed for this purpose. Iodine itself can act as a catalyst for the C3-arylation of indoles with p-quinols, demonstrating its ability to facilitate reactions at this position. ias.ac.in The high nucleophilicity of the indole C3 position allows it to react with a range of electrophiles. nih.gov

The regioselectivity of electrophilic substitution on the indole ring is well-established, with the C3 position being the most reactive site. This reactivity is influenced by the substituents on the indole core. For instance, the presence of an electron-donating group like a methoxy group at the C5 position further activates the ring towards electrophilic attack. Conversely, electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity of the C3 position. beilstein-journals.org Iridium-catalyzed reactions have also been shown to enable regioselective C3-alkylation of indolines, which can then be aromatized to the corresponding indoles. organic-chemistry.org

| Reagent/Catalyst | Substrate | Key Observation | Reference |

| Iodine (catalytic) | Indoles and p-quinols | Facilitates C3-arylation | ias.ac.in |

| Triflic Acid | N-H Indoles | Promotes C3-regioselective hydroarylation | nih.gov |

| Iridium catalyst | Indolines and alcohols | Regioselective C3-alkylation | organic-chemistry.org |

Metal-Catalyzed Iodination Strategies

Transition metal catalysis offers powerful alternatives for the functionalization of indoles. bohrium.comrsc.orgacs.orgscite.ai While direct C-H iodination is often achieved via electrophilic pathways, metal catalysts can enable different selectivities and functional group tolerance.

Copper-mediated reactions have been reported for the aerobic oxidative C-H iodination and nitration of indoles. researchgate.net The proposed mechanism for the iodination step involves a Cu(III)-iodide species that undergoes electrophilic addition at the C3 position. researchgate.net Another efficient method involves a palladium/copper-catalyzed Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine (I2) to furnish 3-iodoindoles in excellent yields. nih.gov This two-step process demonstrates the utility of metal catalysis in constructing the indole core prior to iodination. nih.gov

Recent advances have also focused on the on-DNA synthesis of multisubstituted indoles, where a cascade reaction involving Sonogashira coupling (palladium/copper catalysis) and intramolecular ring closure is employed. nih.gov The resulting indole can be further functionalized, highlighting the synergy of metal catalysis and combinatorial chemistry. nih.gov

| Catalytic System | Reaction Type | Substrates | Product | Reference |

| Copper-based | Aerobic oxidative C-H iodination/nitration | Indoles | 3-Iodo-2-nitroindoles | researchgate.net |

| Pd/Cu | Sonogashira coupling / Electrophilic cyclization | N,N-Dialkyl-o-iodoanilines, Terminal acetylenes | 2,3-Disubstituted 3-iodoindoles | nih.gov |

| Pd(OAc)2/TPPTS, CuSO4 | On-DNA Sonogashira coupling / Cyclization | DNA-conjugated o-iodo N-methanesulfonamide, Phenylacetylene | On-DNA Indole | nih.gov |

This table provides examples of metal-catalyzed strategies leading to substituted indole structures.

Radical Pathway Investigations in Indole Iodination

While electrophilic addition is the classic mechanism for indole halogenation, research has also explored radical pathways. A radical mechanism involves the substitution of a hydrogen atom with an iodine atom via a free-radical chain reaction, typically involving initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.com

A significant finding in this area is the development of a highly regioselective C5-H direct iodination of indoles. rsc.org This method is notable because it functionalizes the benzene ring of the indole, a traditionally less reactive part of the molecule compared to the pyrrole ring. Mechanistic studies, including the use of radical inhibitors, confirmed that this specific C5-iodination proceeds through a radical pathway, not an electrophilic one. rsc.org This approach is metal-free and operates under mild conditions, offering a practical route to C5-functionalized indoles. rsc.org The reactivity of indole derivatives towards various radicals has been studied, indicating that factors like oxidation potential and the presence of an N-H bond control the reactivity. nih.gov

Integrated Synthetic Routes Towards Multi-Substituted Indoles

The 3-iodoindole scaffold is not just a final product but a crucial intermediate for building more complex, multi-substituted molecules. Integrated synthetic routes, which combine multiple reaction steps efficiently, are central to modern organic synthesis.

Sequential Functionalization Strategies

The carbon-iodine bond at the C3 position of an indole is a versatile anchor for subsequent cross-coupling reactions. 3-Iodoindoles are valuable substrates for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups. beilstein-journals.orgnih.gov

A consecutive four-component synthesis has been developed to produce trisubstituted 3-iodoindoles, which are then used in Suzuki arylations to create derivatives that exhibit blue emission, highlighting their potential in materials science. beilstein-journals.org Another strategy involves the synthesis of 3-iodoindoles via a Pd/Cu-catalyzed coupling and electrophilic cyclization, with the explicit goal of using these products for further functionalization through subsequent palladium-catalyzed reactions. nih.gov More recently, one-flow synthesis methods have been developed for the sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes, providing rapid access to diverse indole derivatives. nih.gov

One-Pot Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. arkat-usa.orgacs.org Indole derivatives are often incorporated as partners in MCRs to rapidly generate structural diversity. arkat-usa.orgresearchgate.nettandfonline.com

One notable example is a consecutive four-component reaction that starts from ortho-haloanilines and terminal alkynes. beilstein-journals.orgnih.gov This one-pot process involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole, an electrophilic iodination with NIS at the C3 position, and a final N-alkylation to yield a 1,2,3-trisubstituted 3-iodoindole. beilstein-journals.orgnih.gov This approach provides a concise and diversity-oriented route to complex iodoindoles. beilstein-journals.org Other MCRs have been developed for synthesizing various indole-substituted heterocycles, demonstrating the broad applicability of this strategy in medicinal and organic chemistry. capes.gov.brtandfonline.com

| Reaction Name/Type | Components | Key Features | Product | Reference |

| Ugi-type MCR | Aldehydes, Amines, Isocyanides, Indole-N-carboxylic acids | Forms indole-tethered peptide units; high structural diversity. | Indole carboxamide amino amides | acs.org |

| Alkynylation–cyclization–iodination–alkylation | ortho-Haloanilines, Terminal alkynes, NIS, Alkyl halides | One-pot, four-component synthesis; generates 1,2,3-trisubstituted indoles. | 3-Iodoindoles | beilstein-journals.orgnih.gov |

| Indole, Formaldehyde, Tertiary aromatic amines | Indoles, Formaldehyde, Tertiary aromatic amines | Uses a recyclable silica-supported perchloric acid catalyst; operational simplicity. | Dialkylaminoarylated indoles | capes.gov.br |

| Michael Addition | Indoles, α,α′-bis(arylmethylene)cyclopentanones | Iodine-catalyzed; clean reaction with good yields. | E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones | nih.gov |

This table showcases various multicomponent reactions involving indole derivatives.

Advanced Techniques in Indole Functionalization

The indole scaffold is a privileged structure in medicinal chemistry and materials science, necessitating the development of sophisticated and efficient methods for its selective functionalization. This section delves into advanced synthetic methodologies that enable precise modification of the indole ring, with a particular focus on techniques applicable to the synthesis of complex derivatives such as this compound.

C-H Functionalization Methodologies for Indoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-X bonds without the need for pre-functionalized starting materials. nih.govyoutube.com In the context of indoles, this approach is particularly challenging due to the presence of multiple, electronically distinct C-H bonds. However, significant progress has been made in achieving regioselective functionalization at various positions of the indole nucleus.

The inherent nucleophilicity of the indole ring typically directs electrophilic substitution to the C3 position. nih.gov However, transition-metal-catalyzed C-H activation has enabled the functionalization of less reactive positions. For instance, palladium catalysis has been extensively used to arylate indoles at the C2, C4, C5, C6, and C7 positions, often guided by a directing group attached to the indole nitrogen. nih.gov

A notable advancement is the direct iodination of the indole core. While traditional electrophilic iodination often leads to mixtures of products, modern methods offer greater control. For example, a regioselective C5-H direct iodination of indoles has been reported, proceeding under mild, metal-free conditions. researchgate.net This method is significant as the resulting aryl iodides are versatile handles for further synthetic transformations.

Furthermore, a palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine, provides an efficient route to 2,3-disubstituted 3-iodoindoles. nih.gov This two-step process demonstrates high yields and tolerance for a wide range of functional groups on both the aniline and alkyne components. nih.gov The reaction proceeds through a Sonogashira cross-coupling followed by an iodocyclization, where the cleavage of a C-N bond facilitates the formation of the indole ring. nih.gov

The development of these C-H functionalization techniques, particularly for iodination, is crucial for accessing a diverse array of substituted indoles, including precursors to complex molecules.

Directing Group Strategies in Regioselective Functionalization

To overcome the challenge of regioselectivity in C-H activation, the use of directing groups (DGs) has become a cornerstone strategy. nih.govacs.org A directing group is a functional group that is temporarily or permanently installed on a molecule to guide a metal catalyst to a specific C-H bond, typically through the formation of a stable metallacyclic intermediate. youtube.comnih.govacs.org This approach allows for the functionalization of otherwise unreactive positions with high precision.

For the indole scaffold, directing groups are commonly placed on the nitrogen atom (N1) or the C3 position. An N-P(O)tBu2 group, for example, has been shown to direct palladium- and copper-catalyzed arylations to the C7 and C6 positions, respectively. researchgate.net The choice of the metal catalyst can thus influence the site of functionalization even with the same directing group.

Carbonyl-containing groups at the C3 position, such as formyl, acetyl, or pivaloyl groups, have been effectively employed to direct functionalization to the C2, C4, and C5 positions. researchgate.netnih.govacs.org For instance, a pivaloyl group at C3 can direct iridium-catalyzed heteroarylation to the C2 position or palladium-catalyzed arylation to the C4 position, with the selectivity being controlled by the choice of oxidant. acs.org Similarly, a formyl group at C3 has been used to direct Pd(II)-catalyzed C4-arylation. nih.govacs.org

These directing group strategies often involve a sequence of protection, directed functionalization, and deprotection steps. The ideal directing group should be easily installed and removed under mild conditions. researchgate.net The following table summarizes various directing group strategies for the regioselective functionalization of indoles.

| Directing Group Position | Directing Group | Catalyst System | Functionalized Position | Reference |

| N1 | N-P(O)tBu2 | Palladium | C7 | researchgate.net |

| N1 | N-P(O)tBu2 | Copper | C6 | researchgate.net |

| C3 | Pivaloyl | Iridium | C2 | acs.org |

| C3 | Pivaloyl | Palladium | C4 | researchgate.netacs.org |

| C3 | Formyl | Palladium | C4 | nih.govacs.org |

| C3 | Acetyl | Palladium | C4 | nih.govacs.org |

The strategic use of directing groups has revolutionized the synthesis of polysubstituted indoles, providing access to isomers that are difficult to obtain through classical methods. These advanced techniques are instrumental in the construction of complex indole derivatives with tailored substitution patterns.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 3-iodo-1-isopropyl-5-methoxy-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methoxy group, and the isopropyl substituent. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing and sterically bulky iodine atom, and the N-isopropyl group.

Based on data from similar substituted indoles, the aromatic protons are expected to resonate in the downfield region of the spectrum. The proton at the C2 position (H-2) is anticipated to appear as a singlet, shifted downfield due to the influence of the adjacent nitrogen atom and the iodine at C3. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns. For instance, in a related compound, 3-iodo-5-methoxy-1H-indole-2-carbonitrile, the H-4 proton appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet, with their chemical shifts influenced by the methoxy group at C5 mdpi.com.

The isopropyl group will give rise to a septet for the methine proton and a doublet for the two methyl groups. The methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the indole ring are expected to have chemical shifts in the aromatic region. The presence of the iodine atom at the C3 position is expected to cause a significant upfield shift for the C3 carbon due to the "heavy atom effect" nih.govresearchgate.net. Conversely, the C2 carbon will be deshielded. The carbon atoms of the isopropyl and methoxy groups will appear in the aliphatic region of the spectrum. For a similar compound, 3-iodo-5-methoxy-1H-indole-2-carbonitrile, the carbon signals for the indole ring were observed in the range of δ 70-155 ppm, with the methoxy carbon at approximately δ 55 ppm mdpi.com.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 7.8 | - | s |

| C-2 | - | 125 - 130 | - |

| C-3 | - | 70 - 75 | - |

| H-4 | 7.2 - 7.4 | - | d |

| C-4 | - | 112 - 115 | - |

| C-5 | - | 154 - 157 | - |

| H-6 | 6.8 - 7.0 | - | dd |

| C-6 | - | 113 - 116 | - |

| H-7 | 7.0 - 7.2 | - | d |

| C-7 | - | 100 - 103 | - |

| C-3a | - | 128 - 131 | - |

| C-7a | - | 132 - 135 | - |

| N-CH | 4.5 - 4.8 | - | sept |

| N-CH(CH₃)₂ | - | 48 - 52 | - |

| N-CH(CH₃)₂ | 1.4 - 1.6 | - | d |

| N-CH(CH₃)₂ | - | 22 - 25 | - |

| OCH₃ | 3.8 - 3.9 | - | s |

| OCH₃ | - | 55 - 56 | - |

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. For this compound, COSY correlations are expected between the adjacent aromatic protons (H-6 and H-7, and H-4 and H-6 if there is a small meta-coupling). A strong correlation will also be observed between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment will definitively link the proton signals of H-2, H-4, H-6, H-7, the isopropyl methine and methyl groups, and the methoxy group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY can be used to confirm the substitution pattern and the conformation of the N-isopropyl group. For instance, a NOE correlation between the isopropyl methine proton and the H-2 and H-7 protons would indicate their proximity in space.

The choice of solvent can significantly influence the chemical shifts in NMR spectra due to solvent-solute interactions. For indole derivatives, polar solvents can cause noticeable shifts in the proton signals, particularly for protons on the indole ring. A change in solvent from a non-polar one like CDCl₃ to a polar one like DMSO-d₆ is expected to alter the chemical shifts of the aromatic protons.

Temperature can also affect the NMR spectrum. At lower temperatures, the rotation around single bonds may become slow on the NMR timescale, potentially leading to the appearance of distinct signals for conformers. For the N-isopropyl group, rotation around the N-C bond could be hindered, and variable temperature NMR studies could provide insights into the rotational energy barrier. Changes in temperature can also affect the chemical shifts of protons involved in hydrogen bonding, although in this N-substituted indole, this effect would be absent for the indole NH proton. However, temperature can still influence the chemical shifts of other protons due to changes in solvation and molecular motion thieme-connect.de.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the exact mass of a molecule and its elemental composition, as well as for gaining insights into its fragmentation pathways.

The high-resolution mass spectrum of this compound will provide its accurate molecular weight, confirming its elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to deduce the structure of the molecule.

The fragmentation of indole derivatives often involves characteristic losses. For N-alkyl indoles, a common fragmentation pathway is the cleavage of the alkyl group. Therefore, the loss of a propyl radical or propene from the molecular ion is anticipated for this compound. The presence of the iodine atom will also influence the fragmentation, with the potential loss of an iodine radical being a significant pathway. The methoxy group may be lost as a methyl radical or as formaldehyde.

A plausible fragmentation pathway could start with the molecular ion, which then undergoes one of the following fragmentations:

Loss of an isopropyl radical to form a stable indoleninium cation.

Loss of an iodine radical.

Loss of a methyl radical from the methoxy group.

Further fragmentation of these primary fragment ions would lead to the characteristic ions observed in the mass spectrum, providing a detailed fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the indole ring, the C-O bond of the methoxy group, the C-H bonds of the isopropyl group, and the C-I bond. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ will confirm the N-substitution of the indole ring.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (isopropyl) | Stretching | 2850 - 2970 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (methoxy) | Stretching | 1000 - 1300 (asymmetric and symmetric) |

| C-N | Stretching | 1200 - 1350 |

| C-I | Stretching | 500 - 600 |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |

The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹ orgchemboulder.comvscht.cz. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region orgchemboulder.comvscht.cz. The C-O stretching of the methoxy group will likely show strong absorptions in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The specific pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring orgchemboulder.com.

Spectroscopic and Structural Data for this compound Not Found

Extensive searches for empirical data on the advanced spectroscopic and structural characterization of the chemical compound this compound have yielded no specific results for its Ultraviolet-Visible (UV-Vis) absorption spectrum or its solid-state structure as determined by X-ray crystallography.

The performed searches aimed to locate detailed research findings, including data tables on the electronic transitions and crystallographic parameters of this compound. However, the scientific literature accessible through these searches does not appear to contain this specific information.

While data exists for a variety of other substituted indole derivatives, the strict focus of the requested article is solely on this compound. Consequently, without any available data for this particular compound, it is not possible to generate the requested scientific article.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to analyzing the electronic structure of 3-iodo-1-isopropyl-5-methoxy-1H-indole. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational efficiency in studying substituted indoles. researchgate.netnih.gov These calculations help in determining various molecular properties that govern the compound's behavior.

Molecular Geometry Optimization and Conformer Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy structure. For this compound, this process would involve determining the most stable arrangement of its constituent atoms. The presence of the bulky isopropyl group at the N1 position and the methoxy group at the C5 position introduces the possibility of different stable conformations, or conformers. researchgate.netnih.gov

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.38 Å |

| C3-I Bond Length | ~2.10 Å |

| N1-C2 Bond Length | ~1.39 Å |

| C5-O Bond Length | ~1.37 Å |

| C2-N1-C9 Dihedral Angle | Variable (Conformer Dependent) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and distribution of these orbitals are critical in determining the electrophilic and nucleophilic nature of a molecule. youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich indole (B1671886) ring, particularly influenced by the electron-donating methoxy group. researchgate.net The LUMO, conversely, would likely have significant contributions from the C3-I bond, suggesting that this site is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Interactive Table: Predicted FMO Properties of this compound

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -5.5 eV | Nucleophilicity of the indole ring |

| LUMO Energy | ~ -0.8 eV | Electrophilicity at the C3 position |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical Reactivity |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. copernicus.org For this compound, this could involve studying its synthesis or its participation in further chemical transformations, such as cross-coupling reactions where the C-I bond is reactive. nih.govresearchgate.net

By calculating the energies of reactants, transition states, and products, the activation energy barriers for different reaction pathways can be determined. acs.org This allows for the prediction of the most favorable reaction mechanism. For instance, the mechanism of an iodine-mediated cyclization to form the indole ring can be computationally explored, identifying key intermediates and transition states. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. scirp.orgresearchgate.net For this compound, this includes predicting its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C NMR spectra, which are highly dependent on the electronic environment of the nuclei. nih.gov

IR Spectroscopy : The vibrational frequencies in the IR spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies help in the assignment of experimental vibrational bands. scirp.org

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the UV-Vis absorption spectra. nih.gov The calculated absorption maxima (λmax) can be correlated with the electronic excitations between molecular orbitals.

Q & A

Q. What safety protocols are critical for handling iodine-containing indoles?

- Methodological Answer : Use fume hoods for iodination steps to avoid iodine vapor exposure. Store the compound in amber vials under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation. Refer to SDS guidelines for PPE (gloves, lab coats) and emergency procedures (e.g., spill neutralization with Na₂S₂O₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.